Bis(benzyloxycarbonyl)amine

Descripción general

Descripción

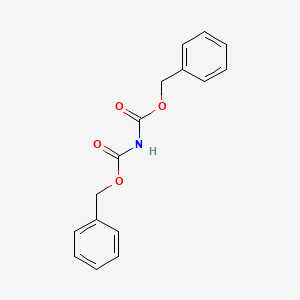

Bis(benzyloxycarbonyl)amine is a chemical compound with the molecular formula C16H15NO4 and a molecular weight of 285.295 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines . The reaction conditions can vary, but the process typically involves the use of a catalyst and a solvent .Molecular Structure Analysis

The molecular structure of this compound is complex and can be influenced by various factors. For instance, the presence of different functional groups can affect the overall structure of the molecule .Chemical Reactions Analysis

This compound, like other benzylamines, can undergo a variety of chemical reactions. These can include reactions with bases, nucleophiles, and electrophiles . Additionally, it can be involved in reduction and oxidation reactions .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Novel Fluorous Secondary Amines : Bis(benzyloxycarbonyl)amine derivatives have been utilized in synthesizing fluorous secondary amines. In one study, the synthesis of a fluorous diamide with four perfluorooctyl chains was achieved using Bis(perfluorooctylpropyl)amine and N-(benzyloxycarbonyl)iminodiacetic acid di(pentafluorophenyl) ester. This compound showed solubility in various solvents and facilitated the solubilization of colloidal palladium particles (Rábai, 2017).

Development of Chiral Pharmaceutical Ingredients : this compound derivatives have been used in the synthesis of chiral ligands for rhodium-catalyzed asymmetric hydrogenation. These compounds contributed to the efficient preparation of several chiral pharmaceutical ingredients having amino acid or secondary amine components, indicating their significance in medicinal chemistry (Imamoto et al., 2012).

Synthesis of Protected Bis(2-benzimidazolylmethyl)amines : Research has been conducted on the preparation of bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl)amines from N-tert-butoxycarbonyl-protected 2-chloromethylbenzimidazole, utilizing a reaction with primary amines containing several functional groups. This process highlights the versatility and reactivity of this compound derivatives in complex organic syntheses (Martínez-Alanis et al., 2010).

Material Science Applications

Development of Poly(ether-imide)s : this compound derivatives have been involved in the synthesis of novel aromatic poly(ether-imide)s with benzazole pendent groups. These derivatives showed potential in enhancing the properties of polymers used in high-performance applications, such as electronics and aerospace (Toiserkani, 2011).

Polymerization of Dental and Orthopedic Monomers : The reactivity of benzoyl peroxide/amine systems, including this compound derivatives, has been studied for the free radical polymerization of dental and orthopedic dimethacrylate monomers. This research is significant for developing new materials in dental and orthopedic applications (Achilias et al., 2004).

Catalysis and Reaction Mechanisms

- Catalytic Applications in Chiral Molecular Footprint Catalysis : this compound derivatives have been used to create chiral molecular footprint catalytic cavities on silica(alumina) gel surfaces. These cavities exhibited stereoselective catalyses, demonstrating the potential of this compound derivatives in asymmetric synthesis and chiral catalysis (Morihara et al., 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

Bis(benzyloxycarbonyl)amine, also known as a carbamate, is primarily used as a protecting group for amines . The primary targets of this compound are the amine groups present in various biomolecules . The role of these targets is crucial in biochemical reactions, and their protection is often necessary during certain synthetic applications .

Mode of Action

The compound interacts with its targets (amine groups) by forming a carbamate linkage . This interaction results in the protection of the amine group, suppressing its nucleophilic and basic properties . The carbamate group can be removed under certain conditions, such as exposure to strong acid (trifluoroacetic acid) or heat , thereby restoring the reactivity of the amine group.

Biochemical Pathways

By protecting amine groups, it allows for controlled peptide synthesis without interference from the reactivity of these groups . The downstream effects include the successful formation of peptides, which are crucial components in various biological processes .

Result of Action

The primary result of this compound’s action is the protection of amine groups, which allows for controlled chemical reactions involving these groups . This protection can be reversed under certain conditions, allowing the amine group to participate in subsequent reactions . This makes the compound a valuable tool in organic synthesis, particularly in the synthesis of peptides .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound degrades in contact with water , which can affect its stability and efficacy. Additionally, the removal of the carbamate group requires specific conditions, such as exposure to strong acid or heat . Therefore, the environment in which the compound is used can significantly impact its action.

Análisis Bioquímico

Biochemical Properties

This group is stable to bases and acids, making it a valuable tool in biochemical reactions . The exact enzymes, proteins, and other biomolecules that Bis(benzyloxycarbonyl)amine interacts with can vary depending on the specific reaction and context.

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amines during organic synthesis . This protection can influence the activity of enzymes and other proteins, potentially leading to changes in gene expression and other cellular processes. The exact mechanism can vary depending on the specific reaction and the other molecules involved.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, particularly as the protected amines are eventually deprotected This can lead to changes in the stability and degradation of the compound, as well as potential long-term effects on cellular function

Metabolic Pathways

It is known that the compound is used in the synthesis of peptides and other complex molecules

Subcellular Localization

Propiedades

IUPAC Name |

benzyl N-phenylmethoxycarbonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVZWZNNWXSTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)

![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)

![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)

acetate](/img/structure/B3150535.png)